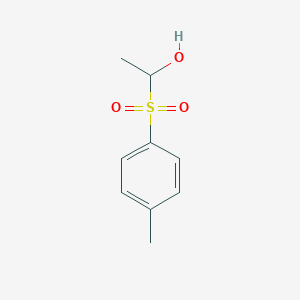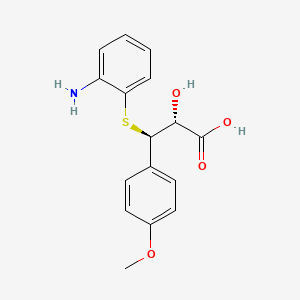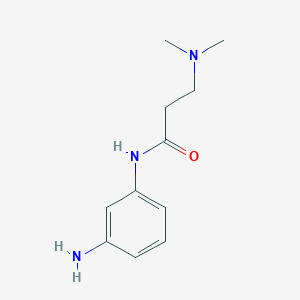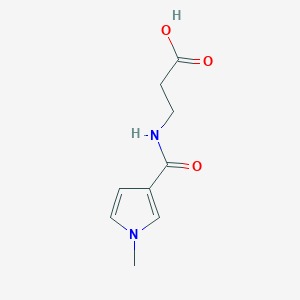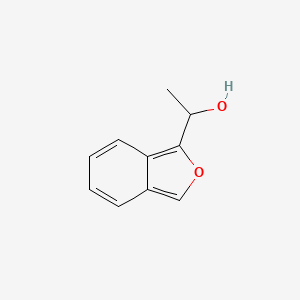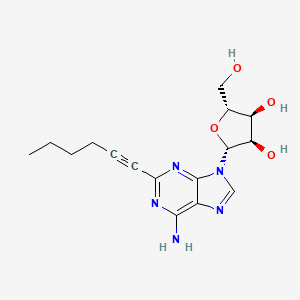
2-Hexynyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexynyladenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various physiological processes This compound is characterized by the presence of a hexynyl group at the 2-position of the adenosine molecule, which significantly alters its chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynyladenosine typically involves the introduction of the hexynyl group to the adenosine molecule. One common method is the palladium-catalyzed cross-coupling reaction, which allows for the selective substitution at the 2-position of the adenosine ring. This reaction is carried out under mild conditions, often using palladium acetate as the catalyst and triphenylphosphine as the ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the palladium-catalyzed cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexynyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hexynyl group, potentially converting it to an alkyl or alkenyl group.
Substitution: The hexynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method for reducing the hexynyl group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
2-Hexynyladenosine has several scientific research applications:
Chemistry: It is used as a ligand in the study of adenosine receptors, particularly the A2A and A3 subtypes.
Biology: The compound is employed in research on cell signaling pathways and receptor-ligand interactions.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and diagnostic agents.
Mecanismo De Acción
2-Hexynyladenosine exerts its effects primarily through its interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs). Upon binding to these receptors, the compound can either activate or inhibit various signaling pathways, depending on the receptor subtype involved . For instance, activation of the A2A receptor can lead to vasodilation and increased blood flow, while activation of the A3 receptor may have anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Hexynyl)-5’-thioadenosine: This compound has similar binding affinities for adenosine receptors but differs in its sulfur-containing thio group.
N-ethyl-l’deoxy-1’-(6-amino-2-hexynyl-9H-purin-9-yl)-β-ribofuranuronamide (HENECA): Known for its high affinity at A2 adenosine receptors.
2-Phenylethynyl-N6-methyladenosine: Exhibits high binding affinity at the A3 adenosine receptor.
Uniqueness
2-Hexynyladenosine is unique due to its specific structural modification, which imparts distinct binding properties and biological activities. Its ability to selectively interact with different adenosine receptor subtypes makes it a valuable tool in pharmacological research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H21N5O4 |
|---|---|
Peso molecular |
347.37 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-amino-2-hex-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H21N5O4/c1-2-3-4-5-6-10-19-14(17)11-15(20-10)21(8-18-11)16-13(24)12(23)9(7-22)25-16/h8-9,12-13,16,22-24H,2-4,7H2,1H3,(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 |
Clave InChI |
AHJRSKVOELIMOX-RVXWVPLUSA-N |
SMILES isomérico |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canónico |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8617886.png)
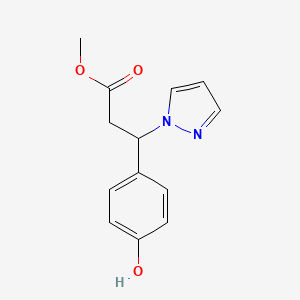
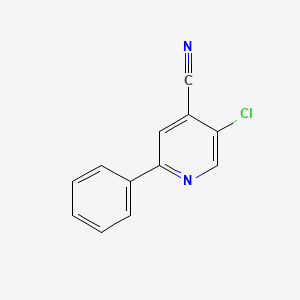
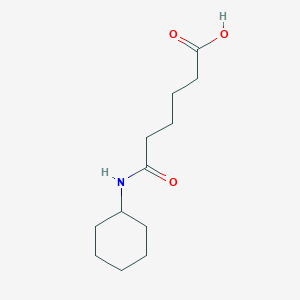

![2-Butyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B8617912.png)
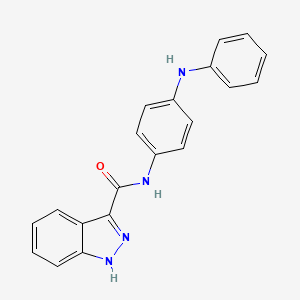
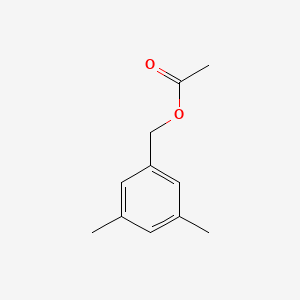
![N-[2-Formyl-4-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8617937.png)
